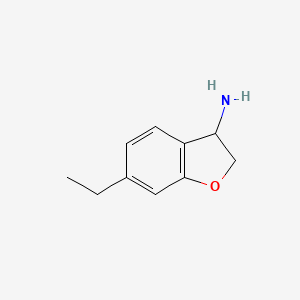

6-Ethyl-2,3-dihydro-1-benzofuran-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The amine group can be introduced via reductive amination or other suitable amination reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves scalable synthetic routes such as microwave-assisted synthesis, which offers high yields and reduced reaction times . The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Ethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydrobenzofuran: A structurally similar compound with a wide range of biological activities.

Benzothiophene: Another heterocyclic compound with similar pharmacological properties.

Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.

Uniqueness

6-Ethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of the ethyl and amine groups, which can significantly influence its biological activity and chemical reactivity. These functional groups may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Biological Activity

6-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by its benzofuran ring, an ethyl group at the 6th position, and an amine group at the 3rd position. Its molecular formula is C11H13N, and it has a molecular weight of approximately 163.22 g/mol. The specific arrangement of these functional groups contributes to its distinct chemical and biological properties.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Neuroprotective Effects

Studies have suggested that compounds similar to this compound may possess neuroprotective properties. These effects are believed to be mediated through interactions with neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function.

2. Antimicrobial Activity

Recent investigations into benzofuran derivatives have indicated that they can exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . Although specific data for this compound is limited, its structural similarity to other active benzofurans suggests potential antimicrobial efficacy.

3. Antioxidant Properties

Benzofuran derivatives are also noted for their antioxidant activities. Compounds within this class have demonstrated high DPPH scavenging percentages, indicating their ability to neutralize free radicals. This property may contribute to their overall therapeutic potential.

The mechanism of action for this compound involves binding to specific receptors or enzymes within the body. The amine group can form hydrogen bonds with active sites on proteins, influencing their activity and leading to various pharmacological effects . Further studies are needed to elucidate the precise interactions and pathways involved.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Ethyl-2,3-dihydrobenzo[B]furan | Lacks the amine group at the 3rd position | No amine functionality |

| 3-Amino-2,3-dihydrobenzo[B]furan | Lacks the ethyl group at the 6th position | No ethyl substitution |

| 6-Methyl-2,3-dihydrobenzo[B]furan-3-amines | Contains a methyl group instead of an ethyl group | Different alkyl substitution |

The unique combination of an ethyl group at the 6th position and an amine group at the 3rd position in this compound imparts distinct chemical reactivity and biological activity compared to its analogs.

Case Studies

Case Study: Neuroprotection in Animal Models

In a study involving Sprague Dawley rats subjected to paclitaxel-induced neuropathy, compounds structurally related to this compound were evaluated for their neuroprotective effects. Results indicated that these compounds significantly reduced mechanical allodynia in treated animals compared to controls .

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of benzofuran derivatives against E. coli and other pathogens. The results showed that certain derivatives exhibited MIC values comparable to standard antibiotics like ciprofloxacin, suggesting a promising avenue for further development .

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

6-ethyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C10H13NO/c1-2-7-3-4-8-9(11)6-12-10(8)5-7/h3-5,9H,2,6,11H2,1H3 |

InChI Key |

GERWWERJRSAIAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(CO2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.